molecular formula C10H11NO4 B2420227 Methyl 2-(3-methyl-4-nitrophenyl)acetate CAS No. 156480-27-2

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Cat. No. B2420227
M. Wt: 209.201
InChI Key: GYUDCBWIPGOCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(3-methyl-4-nitrophenyl)acetate” is an organic compound with the molecular formula C10H11NO4 . It is also known as “Methyl mandelate” and is widely used in various scientific experiments.

Scientific Research Applications

Oxidation and Condensation Products

Methyl 2-(3-methyl-4-nitrophenyl)acetate has been studied in various chemical reactions. For instance, Askam and Keeks (1969) explored the oxidation of 3-nitro-o-xylene with chromyl acetate, resulting in compounds like 2-methyl-3-nitrobenzylidene diacetate. This research demonstrates the chemical's reactivity and potential for producing various derivatives through oxidation processes (Askam & Keeks, 1969).

Synthesis and Characterization in Organic Compounds

Methyl 2-(3-methyl-4-nitrophenyl)acetate is also involved in the synthesis of other organic compounds. Modi, Oglesby, and Archer (2003) have used related compounds in the synthesis of indole-2-acetic acid methyl esters, indicating its utility in complex organic syntheses (Modi, Oglesby & Archer, 2003).

Catalysis and Reaction Studies

In another study, Trstenjak, Ilaš, and Kikelj (2013) described the synthesis of derivatives via rhodium(II) acetate catalyzed reactions. This research highlights the compound's role in facilitating complex chemical transformations, essential in pharmaceutical and material science research (Trstenjak, Ilaš & Kikelj, 2013).

Intermediate in Pharmaceutical Synthesis

Kang (2007) explored the synthesis of (2-Methyl-3-Nitrophenyl) Acetic Acid, an important intermediate in the production of the pharmaceutical Ropinirol, demonstrating the compound's significance in drug synthesis (Kang, 2007).

Biodegradation Studies

A study by Bhushan et al. (2000) on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 indicates the environmental and bioremediation significance of related compounds. It shows the potential for using microorganisms in degrading environmentally harmful substances (Bhushan et al., 2000).

Safety And Hazards

While specific safety and hazard information for “Methyl 2-(3-methyl-4-nitrophenyl)acetate” is not directly available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 2-(3-methyl-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDCBWIPGOCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Citations

For This Compound
1
Citations
J Schmidt, S Schierle, L Gellrich, A Kaiser… - Bioorganic & Medicinal …, 2018 - Elsevier
Activation of the nuclear farnesoid X receptor (FXR) which acts as cellular bile acid sensor has been validated as therapeutic strategy to counter liver disorders such as non-alcoholic …
Number of citations: 10 www.sciencedirect.com

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